molecular formula C6H4Cl3OP B14697966 (3-Chlorophenyl)phosphonic dichloride CAS No. 23415-70-5

(3-Chlorophenyl)phosphonic dichloride

Cat. No.: B14697966
CAS No.: 23415-70-5
M. Wt: 229.4 g/mol
InChI Key: NPSQKZYMLLGKLK-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)phosphonic dichloride is an organophosphorus compound with the molecular formula C6H4Cl3P. It is a derivative of phosphonic acid where the hydrogen atoms are replaced by a 3-chlorophenyl group and two chlorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Chlorophenyl)phosphonic dichloride can be synthesized through the reaction of 3-chlorophenylphosphonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the thionyl chloride acts as both a chlorinating agent and a dehydrating agent, converting the phosphonic acid to the dichloride form.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in specialized reactors that can handle the corrosive nature of the reagents and the high temperatures required for the reaction.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)phosphonic dichloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding phosphonates, phosphonamides, and phosphonothioates.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-chlorophenylphosphonic acid and hydrochloric acid.

    Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions

    Alcohols: Reacts with alcohols under mild conditions to form phosphonate esters.

    Amines: Reacts with amines to form phosphonamides, often requiring a base to neutralize the hydrochloric acid formed.

    Water: Hydrolysis occurs readily in the presence of moisture.

Major Products Formed

    Phosphonate Esters: Formed from reactions with alcohols.

    Phosphonamides: Formed from reactions with amines.

    Phosphonothioates: Formed from reactions with thiols.

Scientific Research Applications

(3-Chlorophenyl)phosphonic dichloride is used in various scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds, which are important in the development of flame retardants and plasticizers.

    Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

    Medicine: It is involved in the development of drugs that target specific enzymes and pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)phosphonic dichloride involves its reactivity with nucleophiles. The compound’s phosphorus atom is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various phosphonate derivatives. These reactions often involve the formation of a pentavalent intermediate, which then collapses to form the final product.

Comparison with Similar Compounds

Similar Compounds

    Phenylphosphonic dichloride: Similar in structure but lacks the chlorine substituent on the phenyl ring.

    Diphenylphosphinic chloride: Contains two phenyl groups instead of one.

    Dichlorophenylphosphine oxide: Similar but contains an oxygen atom bonded to the phosphorus.

Uniqueness

(3-Chlorophenyl)phosphonic dichloride is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and the types of products formed in its reactions. This chlorine substituent can also affect the compound’s physical properties, such as its boiling point and solubility.

Properties

CAS No.

23415-70-5

Molecular Formula

C6H4Cl3OP

Molecular Weight

229.4 g/mol

IUPAC Name

1-chloro-3-dichlorophosphorylbenzene

InChI

InChI=1S/C6H4Cl3OP/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H

InChI Key

NPSQKZYMLLGKLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)P(=O)(Cl)Cl

Origin of Product

United States

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